Oral Bioavailability Advantage in Primates Over Acylated 5‑Nitropyrimidines
In a comparative study evaluating 5‑nitropyrimidines against Trichomonas vaginalis, 2‑amino‑5‑nitropyrimidine was selected as the best candidate in its series, not because of superior in vitro potency, but due to its superior oral bioavailability in a non‑human primate model. While the compound was highly active in mice infected with T. vaginalis, its in vivo activity was not greater than the reference standard 2‑acetamido‑5‑nitrothiazole. However, unlike its acylated analogs (2‑acetamido‑ and 2‑trifluoroacetamido‑5‑nitropyrimidine), 2‑amino‑5‑nitropyrimidine produced 'high blood levels' after a single oral dose in a monkey, and the drug remained in a biologically active form [1].
| Evidence Dimension | Oral bioavailability / blood levels post single oral dose |
|---|---|
| Target Compound Data | High blood levels in monkey; drug present in biologically active form |
| Comparator Or Baseline | 2-Acetamido-5-nitropyrimidine and 2-trifluoroacetamido-5-nitropyrimidine |
| Quantified Difference | Qualitative superiority: only the 2‑amino derivative demonstrated high blood levels; the acylated derivatives did not exhibit this advantage. |
| Conditions | Single oral dose in monkey (Macaca mulatta or similar) |
Why This Matters
For projects requiring oral dosing, this compound offers a pharmacokinetic profile in primates that is not shared by its N‑acylated analogs.
- [1] Michaels, R. M.; Strube, R. E. Antitrichomonal Agents 5‑Nitrothiazoles, 5‑Nitropyridines and 5‑Nitropyrimidines. J. Pharm. Pharmacol. 1961, 13 (1), 601–610. DOI: 10.1111/j.2042-7158.1961.tb11875.x. View Source
